Glycyl-L-seryl-L-serylglycylglycine
Description
Glycyl-L-seryl-L-serylglycylglycine (hypothetical structure: Gly-Ser-Ser-Gly-Gly) is a synthetic pentapeptide comprising three glycine and two L-serine residues. Such peptides are often studied for their biochemical properties, including enzyme substrate activity or molecular recognition .
Properties
CAS No. |
578703-71-6 |
|---|---|
Molecular Formula |
C12H21N5O8 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O8/c13-1-8(20)16-7(5-19)12(25)17-6(4-18)11(24)15-2-9(21)14-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,24)(H,16,20)(H,17,25)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
GQYSVQLRXNBCAE-BQBZGAKWSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Glycylglycine (CAS 556-50-3)
L-Serine, glycyl-L-serylglycyl- (CAS 176861-66-8)
- Molecular Formula : C₁₀H₁₈N₄O₇
- Molecular Weight : 306.27 g/mol
- Sequence : Gly-Ser-Gly (tripeptide with an additional serine modification)
- Key Features: Contains two serine residues, increasing polarity compared to glycylglycine. Potential applications in studying serine-rich protein motifs .
Glycine, L-seryl-L-α-aspartylglycyl-L-arginyl- (CAS 108608-63-5)
L-Lysine, L-phenylalanyl-L-serylglycyl-L-arginyl-L-isoleucyl-L-prolylglycyl-L-leucylglycyl (CAS 651753-65-0)
- Molecular Formula : C₄₇H₇₈N₁₄O₁₂
- Molecular Weight : 1031.21 g/mol
- Sequence: Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly (nonapeptide)
- Key Features: Complex structure with aromatic (Phe), charged (Lys, Arg), and hydrophobic (Ile, Leu) residues. Potential therapeutic applications due to multifunctional domains .
Glycine, N-(N-(N-((benzoylthio)acetyl)glycyl)glycyl)- (CAS 103725-47-9)
- Molecular Formula : C₁₃H₁₅N₃O₆S
- Molecular Weight : 341.34 g/mol
- Sequence : Synthetic derivative with benzoylthio modification
- Key Features : Thioester group enables conjugation with drug molecules or fluorescent tags, highlighting its role in targeted delivery systems .
Structural and Functional Analysis
Amino Acid Composition and Hydrophobicity
Molecular Weight and Solubility
Functional Residues
- Serine-rich peptides (e.g., ) are prone to post-translational modifications (e.g., phosphorylation).
- Charged residues (Asp, Arg, Lys in ) enhance interaction with nucleic acids or enzymes.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound (hypothetical) | - | C₁₂H₂₁N₅O₈* | ~407.33 | High flexibility, serine phosphorylation |
| Glycylglycine | 556-50-3 | C₄H₈N₂O₃ | 132.12 | Simple dipeptide, buffer applications |
| L-Serine, glycyl-L-serylglycyl- | 176861-66-8 | C₁₀H₁₈N₄O₇ | 306.27 | Serine-rich, polar motifs |
| Glycine, L-seryl-L-α-aspartylglycyl-L-arginyl- | 108608-63-5 | C₁₇H₃₀N₈O₉ | 490.47 | Charged residues, ligand binding |
| Benzoylthio-modified glycine derivative | 103725-47-9 | C₁₃H₁₅N₃O₆S | 341.34 | Thioester for drug conjugation |
*Estimated based on amino acid composition.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Glycyl-L-seryl-L-serylglycylglycine in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing oligopeptides like this compound. Key steps include:
- Resin Selection : Use Fmoc-protected amino acids with a Wang resin for acid-labile side-chain protection.
- Coupling Conditions : Optimize reaction time and temperature (e.g., 25°C for 1–2 hours) with coupling agents such as HBTU/HOBt in DMF.
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
- Cleavage : Use TFA-based cleavage cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin.
- Validation : Document all steps rigorously to ensure reproducibility, as per guidelines for experimental reporting .
Q. How can researchers optimize purification protocols for this compound to achieve >95% purity?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is critical.
- Column Selection : Use a C18 column with a gradient of 5–60% acetonitrile in water (0.1% TFA).
- Parameter Optimization : Adjust flow rate (1 mL/min) and monitor UV absorption at 214 nm.
- Post-Purification Analysis : Validate purity via MALDI-TOF mass spectrometry or LC-MS .
Q. What analytical techniques are essential for confirming the structural integrity of Glycyl-L-seryl-L-serylglycyglycine?
- Methodological Answer : Combine multiple techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify backbone sequence and stereochemistry.
- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions to detect conformational anomalies .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of Glycyl-L-seryl-L-serylglycyglycine in enzymatic interactions?
- Methodological Answer :
- Systematic Modifications : Synthesize analogs with substitutions at serine or glycine residues.
- Activity Assays : Compare kinetic parameters (e.g., , ) using enzyme-specific substrates.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Data Cross-Validation : Replicate findings across multiple assays (e.g., fluorescence quenching, ITC) to resolve contradictions .
Q. What experimental designs are suitable for studying the degradation kinetics of Glycyl-L-seryl-L-serylglycyglycine under physiological conditions?
- Methodological Answer :
- Environmental Stress Testing : Expose the peptide to varying pH (2–10), temperatures (4–37°C), and proteolytic enzymes.
- Time-Course Analysis : Use RP-HPLC or capillary electrophoresis to quantify degradation products.
- Mechanistic Insights : Employ FTIR or Raman spectroscopy to identify hydrolysis or oxidation pathways.
- Safety Protocols : Follow guidelines for handling labile peptides, including cold storage (-20°C) in lyophilized form .
Q. How can researchers design robust in vitro assays to evaluate the antioxidant potential of Glycyl-L-seryl-L-serylglycyglycine?
- Methodological Answer :
- Radical Scavenging Assays : Use DPPH or ABTS radicals to measure IC values.
- Cellular Models : Apply oxidative stress (e.g., HO) to cell lines (e.g., HEK293) and assess viability via MTT assays.
- Statistical Rigor : Include triplicate measurements and negative/positive controls (e.g., ascorbic acid).
- Data Interpretation : Address variability by normalizing results to protein content or cell count .
Q. What strategies should researchers employ to resolve contradictory findings in studies involving Glycyl-L-seryl-L-serylglycyglycine?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines.
- Experimental Replication : Repeat key experiments under standardized conditions.
- Error Source Identification : Audit variables like peptide purity, buffer composition, or instrument calibration.
- Collaborative Validation : Share raw data with independent labs for cross-verification .
Methodological Resources
Q. How can researchers efficiently locate peer-reviewed studies on Glycyl-L-seryl-L-serylglycyglycine using academic databases?
- Methodological Answer :
- Advanced Search Syntax : Use Google Scholar with Boolean operators (e.g.,
"Glycyl-L-seryl-L-serylglycyglycine" AND (synthesis OR stability)). - Filters : Limit results to the past 10 years and exclude patents.
- Citation Tracking : Use "Cited by" features to identify seminal works.
- Database Cross-Checking : Supplement with PubMed or Scopus for broader coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
